3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a tert-butylphenyl group, and a fluorobenzylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the triazole ring or the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and chemical products with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring and the substituents play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may act as an inhibitor or activator, depending on the specific target and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-butylphenyl)-2-propen-1-one: A precursor to Lilial®, used in fragrance industry.
4-tert-butylphenyl 3,4-dimethoxybenzoate: Used in organic synthesis and material science.
3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone: A related compound with similar structural features and applications.
Uniqueness
3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine stands out due to its unique combination of a triazole ring with tert-butylphenyl and fluorobenzylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
575462-59-8 |
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Molecular Formula |
C19H21FN4S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H21FN4S/c1-19(2,3)15-9-7-14(8-10-15)17-22-23-18(24(17)21)25-12-13-5-4-6-16(20)11-13/h4-11H,12,21H2,1-3H3 |
InChI Key |
LSOUIODCVZJHJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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